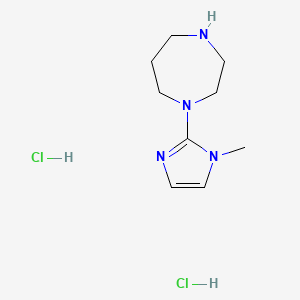
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom, a methylsulfanyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluorouracil with methylthiol in the presence of a base, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methylsulfanyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with nucleic acid synthesis, leading to its antimicrobial and antifungal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a nitro group, offering different chemical properties.
Uniqueness
Methyl 5-fluoro-4-(methylsulfanyl)pyrimidine-2-carboxylate is unique due to the presence of both a fluorine atom and a methylsulfanyl group on the pyrimidine ring. This combination of substituents can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H7FN2O2S |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 5-fluoro-4-methylsulfanylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2S/c1-12-7(11)5-9-3-4(8)6(10-5)13-2/h3H,1-2H3 |
Clé InChI |
MXBDNLNILUIKRY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C(=N1)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol](/img/structure/B15298783.png)
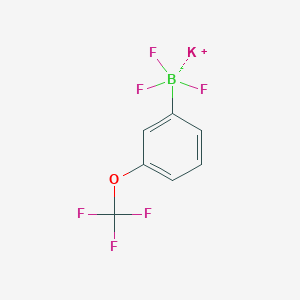
![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
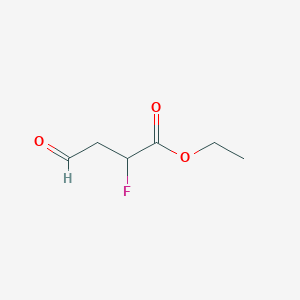

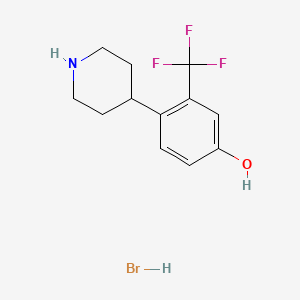
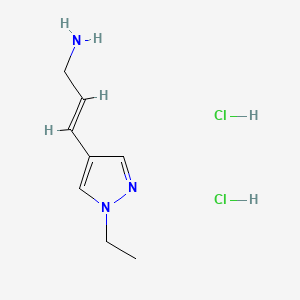
![(2R)-2-[(2-Methoxybenzoyl)amino]propanoic acid](/img/structure/B15298843.png)
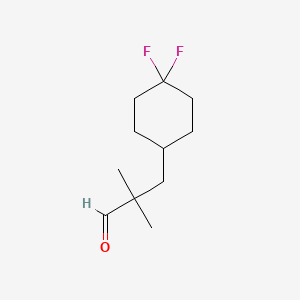
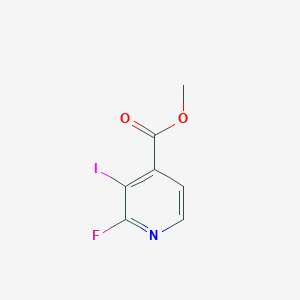
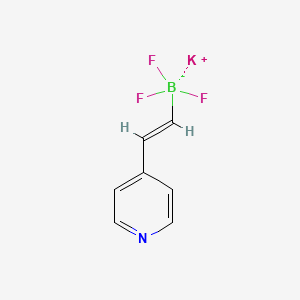
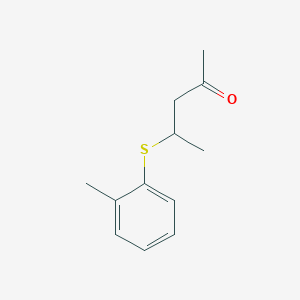
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
